![molecular formula C16H21NO4S B604851 (3-Hydroxypropyl)[(4-propoxynaphthyl)sulfonyl]amine CAS No. 1087639-59-5](/img/structure/B604851.png)
(3-Hydroxypropyl)[(4-propoxynaphthyl)sulfonyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Hydroxypropyl)[(4-propoxynaphthyl)sulfonyl]amine is an organic compound that features both hydroxypropyl and propoxynaphthyl groups attached to a sulfonylamine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Hydroxypropyl)[(4-propoxynaphthyl)sulfonyl]amine typically involves a multi-step process. One common method starts with the preparation of 4-propoxynaphthalene, which is then sulfonated to introduce the sulfonyl group. The sulfonated intermediate is subsequently reacted with 3-hydroxypropylamine under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like sulfuric acid or p-toluenesulfonic acid to facilitate the sulfonation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3-Hydroxypropyl)[(4-propoxynaphthyl)sulfonyl]amine undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxypropyl group.
Reduction: Conversion of the sulfonyl group to a sulfide.
Substitution: Introduction of various functional groups such as halides, ethers, or esters.
Aplicaciones Científicas De Investigación
(3-Hydroxypropyl)[(4-propoxynaphthyl)sulfonyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (3-Hydroxypropyl)[(4-propoxynaphthyl)sulfonyl]amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby altering their function.
Comparación Con Compuestos Similares
Similar Compounds
(3-Hydroxypropyl)[(4-methoxynaphthyl)sulfonyl]amine: Similar structure but with a methoxy group instead of a propoxy group.
(3-Hydroxypropyl)[(4-ethoxynaphthyl)sulfonyl]amine: Similar structure but with an ethoxy group instead of a propoxy group.
Uniqueness
(3-Hydroxypropyl)[(4-propoxynaphthyl)sulfonyl]amine is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound allows for distinct interactions with molecular targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
1087639-59-5 |
|---|---|
Fórmula molecular |
C16H21NO4S |
Peso molecular |
323.4g/mol |
Nombre IUPAC |
N-(3-hydroxypropyl)-4-propoxynaphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H21NO4S/c1-2-12-21-15-8-9-16(14-7-4-3-6-13(14)15)22(19,20)17-10-5-11-18/h3-4,6-9,17-18H,2,5,10-12H2,1H3 |
Clave InChI |
QQKCJRHRSONYNR-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(1E)-(3-bromo-2-hydroxy-5-nitrophenyl)methylene]isonicotinohydrazide](/img/structure/B604768.png)
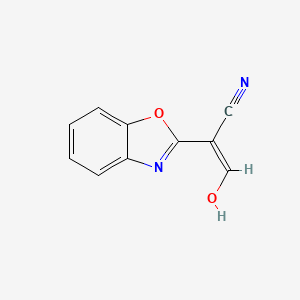
![8-[(2E)-2-[(5-bromo-2-hydroxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B604770.png)
![N'-[(1E)-1-(2,5-dihydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B604771.png)
![METHYL N'-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZONOTHIOCARBAMATE](/img/structure/B604774.png)
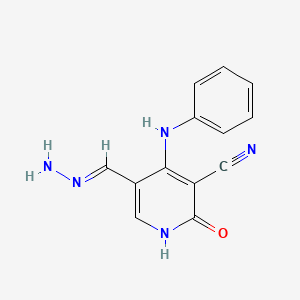
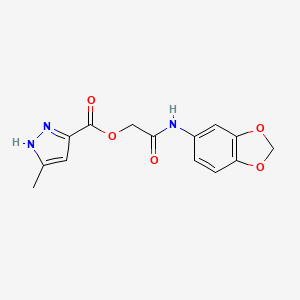
![1-[(4-Chloro-3-methylphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B604780.png)
![1-[(3,4-dichlorophenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B604781.png)
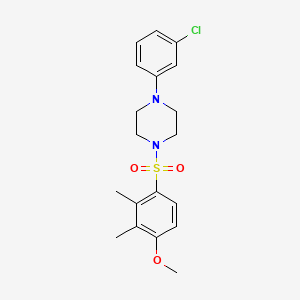
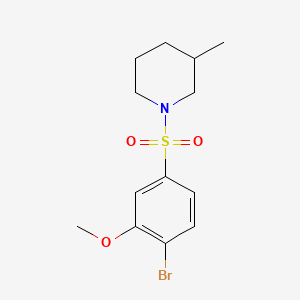
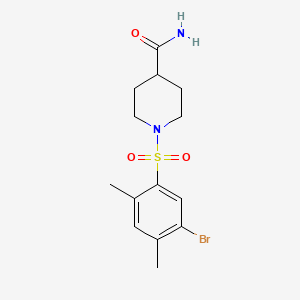
![1-{[4-(Tert-butyl)phenyl]sulfonyl}-2-methylimidazole](/img/structure/B604788.png)
![1-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B604789.png)
